

Comprehensive Guide: Synthesis of 2-Bromo-5-cyclobutylthiazole

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Compound of Interest

Compound Name: 2-Bromo-5-cyclobutylthiazole

CAS No.: 1159814-12-6

Cat. No.: B3086512

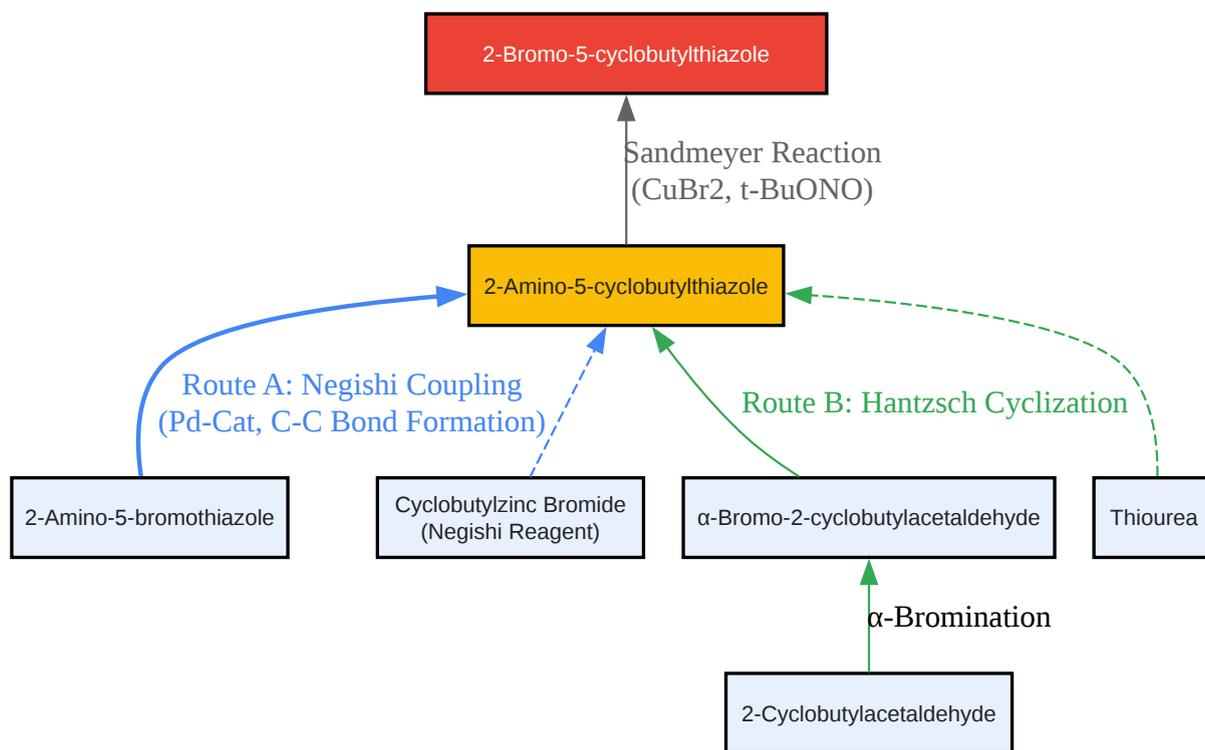
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Executive Summary

Target Molecule: **2-Bromo-5-cyclobutylthiazole** (CAS: 1159814-12-6) Core Application: Intermediate for medicinal chemistry; specifically for introducing a metabolically stable lipophilic group (cyclobutyl) at the C5 position of the thiazole core. Primary Challenge: Regioselective installation of the cyclobutyl group at the C5 position. Classical Hantzsch synthesis using methyl ketones yields the C4-isomer. Accessing the C5-isomer requires either unstable aldehyde precursors or transition-metal-catalyzed cross-coupling on a pre-formed thiazole ring.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, we evaluate two distinct pathways. Route A (Metal-Catalyzed Cross-Coupling) is recommended for laboratory-scale precision and modularity. Route B (Modified Hantzsch) is a classical approach but requires careful handling of unstable aldehyde intermediates.



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Figure 1: Retrosynthetic disconnection showing the Negishi Coupling (Route A) and Hantzsch Cyclization (Route B) pathways.

Primary Synthetic Routes

Route A: The Negishi Coupling Approach (Recommended)

This route is superior for synthesizing the 5-isomer specifically. It utilizes the commercially available 2-amino-5-bromothiazole and avoids the handling of unstable alpha-bromoaldehydes.

Mechanism:

- Coupling: Palladium-catalyzed Negishi coupling between 2-amino-5-bromothiazole (protected or free) and cyclobutylzinc bromide.

- Transformation: Sandmeyer reaction converts the C2-amino group to the C2-bromide.

Step 1: Negishi Coupling^{[1][2][3]}

- Reagents: 2-Amino-5-bromothiazole, Cyclobutylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂, THF.
- Conditions: Inert atmosphere (Ar/N₂), 60°C, 12-18 hours.
- Note: The amino group can poison the catalyst. If yields are low (<40%), protect the amine as an acetamide (N-acetyl) or carbamate (N-Boc) prior to coupling.

Step 2: Sandmeyer Reaction (Bromination)

- Reagents: Copper(II) bromide (CuBr₂), tert-Butyl nitrite (t-BuONO), Acetonitrile (MeCN).
- Conditions: 0°C to Room Temperature.
- Rationale: This "non-aqueous" Sandmeyer protocol is efficient and avoids harsh mineral acids, minimizing side reactions on the cyclobutyl ring.

Route B: Modified Hantzsch Synthesis

This route builds the thiazole ring de novo. It is chemically elegant but operationally demanding due to the instability of the aldehyde intermediate.

- Precursor Synthesis: Oxidation of 2-cyclobutylethanol to 2-cyclobutylacetaldehyde.
- Bromination: Alpha-bromination using Bromine/Dioxane or NBS to yield 2-bromo-2-cyclobutylacetaldehyde.
- Cyclization: Condensation with Thiourea in refluxing ethanol yields 2-amino-5-cyclobutylthiazole.
- Functionalization: Sandmeyer reaction (as in Route A) to install the bromine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-cyclobutylthiazole (via Negishi)

Use this protocol to generate the key intermediate.

Materials:

- 2-Amino-5-bromothiazole (1.0 eq)
- Cyclobutylzinc bromide (1.5 eq, 0.5 M in THF)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
- Anhydrous THF (Solvent)

Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
- Dissolution: Add 2-amino-5-bromothiazole (1.79 g, 10 mmol) and Pd(dppf)Cl₂ (366 mg, 0.5 mmol) to the flask. Add anhydrous THF (20 mL).
- Addition: Cool the mixture to 0°C. Add Cyclobutylzinc bromide solution (30 mL, 15 mmol) dropwise via syringe over 20 minutes.
- Reaction: Remove ice bath and heat to 60°C. Stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
- Quench: Cool to RT. Carefully quench with saturated aqueous NH₄Cl.
- Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).
 - Expected Yield: 55-70%
 - Appearance: Off-white to pale yellow solid.

Protocol 2: Conversion to 2-Bromo-5-cyclobutylthiazole (Sandmeyer)

Use this protocol to convert the amino group to the bromide.

Materials:

- 2-Amino-5-cyclobutylthiazole (from Step 1)
- tert-Butyl nitrite (1.5 eq)
- Copper(II) Bromide (CuBr₂) (1.2 eq)
- Acetonitrile (anhydrous)

Procedure:

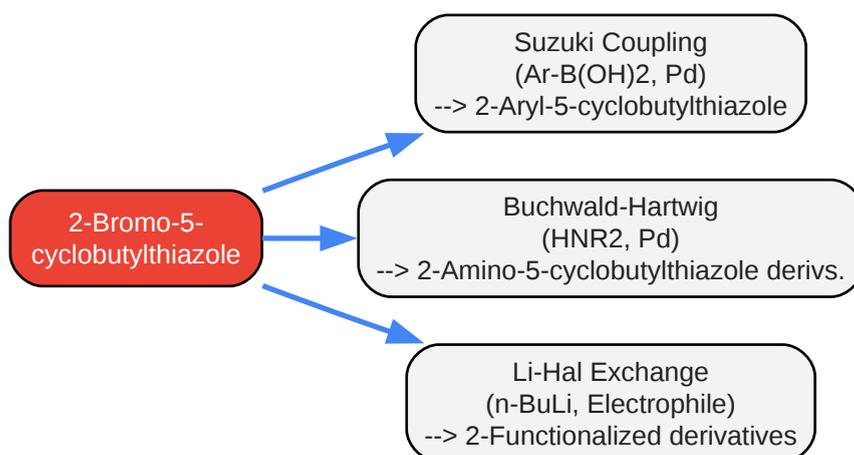
- Preparation: In a dry flask under Argon, suspend CuBr₂ (2.68 g, 12 mmol) in anhydrous Acetonitrile (40 mL).
- Activation: Add tert-Butyl nitrite (1.55 g, 15 mmol) dropwise at 0°C. The solution will darken.
- Addition: Add 2-Amino-5-cyclobutylthiazole (1.54 g, 10 mmol) portion-wise (solid) or as a solution in minimal MeCN over 15 minutes.
- Reaction: Allow to warm to Room Temperature and stir for 2-4 hours. Nitrogen gas evolution will be observed.
- Workup: Dilute with Et₂O (100 mL) and wash with 1M HCl (to remove Cu salts) followed by saturated NaHCO₃.
- Purification: Dry organic layer (MgSO₄), concentrate, and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
 - Expected Yield: 60-80%
 - Characterization: ¹H NMR (CDCl₃) should show the cyclobutyl multiplet and a distinct singlet for the thiazole C4-H (approx. δ 7.4-7.6 ppm).

Comparison of Synthetic Methods

Feature	Route A (Negishi Coupling)	Route B (Hantzsch Synthesis)
Regiocontrol	Excellent (Guaranteed C5 substitution)	Good (Dependent on aldehyde purity)
Step Count	2 Steps (from commercial bromide)	3-4 Steps (from alcohol/aldehyde)
Scalability	High (Standard process chemistry)	Moderate (Aldehyde instability)
Cost	Higher (Pd catalyst, organozinc)	Lower (Basic reagents)
Safety	Standard chemical hazards	Bromine handling, lachrymatory aldehydes

Downstream Derivatization

The 2-bromo position is highly reactive toward nucleophilic aromatic substitution (S_NAr) and metal-catalyzed cross-couplings, making this scaffold a versatile "hub."



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Figure 2: Common derivatization pathways for the **2-bromo-5-cyclobutylthiazole** scaffold.

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